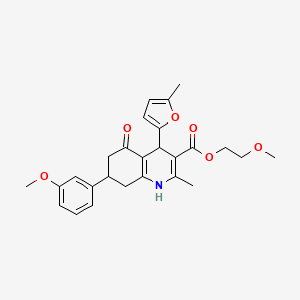

2-Methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

- This compound is a complex heterocyclic molecule with a long name, so let’s break it down:

2-Methoxyethyl: Refers to the ethyl group with a methoxy (CH₃O-) substituent.

7-(3-methoxyphenyl): Indicates a phenyl ring with a methoxy group attached at the 3-position.

2-methyl-4-(5-methylfuran-2-yl): Describes a furan ring with a methyl group at the 5-position and another methyl group at the 2-position.

5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Represents a quinoline ring system with a carboxylate group at the 3-position and a ketone (oxo) group at the 5-position.

- Overall, this compound combines various functional groups and heterocycles, making it intriguing for synthetic and medicinal chemistry.

Properties

Molecular Formula |

C26H29NO6 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C26H29NO6/c1-15-8-9-22(33-15)25-23(26(29)32-11-10-30-3)16(2)27-20-13-18(14-21(28)24(20)25)17-6-5-7-19(12-17)31-4/h5-9,12,18,25,27H,10-11,13-14H2,1-4H3 |

InChI Key |

LARJRFNQBGOLOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCCOC)C |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. similar quinoline derivatives can be synthesized using various methods, including cyclization reactions, condensations, and multistep processes.

- Industrial production methods would likely involve efficient and scalable synthetic routes, but without direct information, we can’t provide precise details.

Chemical Reactions Analysis

- Given its structural complexity, this compound could undergo diverse reactions:

Oxidation: Oxidative processes could modify the furan or phenyl rings.

Reduction: Reduction of the ketone group or other functionalities.

Substitution: Reactions at the phenyl ring or other positions.

- Common reagents and conditions would depend on the specific transformation, but standard reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., BF₃) might be employed.

- Major products would vary based on the reaction type.

Scientific Research Applications

- This compound’s applications span several fields:

Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).

Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

Biology: Study its interactions with biological targets (e.g., enzymes, receptors).

Industry: Assess its utility in materials science or as a precursor for other compounds.

Mechanism of Action

- Unfortunately, specific information about its mechanism of action is not readily available. understanding its interactions with biological targets would be crucial for drug development.

Comparison with Similar Compounds

- Similar compounds might include other quinoline derivatives, furan-containing molecules, or phenyl-substituted heterocycles.

- Highlighting its uniqueness would require a detailed comparison with specific analogs, which would require further research.

Biological Activity

2-Methoxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its intricate molecular structure includes multiple functional groups such as methoxy, furan, and carboxylate moieties, which are believed to contribute to its biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 429.5 g/mol. The structure features a quinoline core that is essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 429.5 g/mol |

| Functional Groups | Methoxy, Furan, Carboxylate |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the quinoline structure may enhance this effect by modulating signaling pathways related to inflammation .

- Cytokine Modulation : Research indicates that compounds with similar structures can activate Toll-like receptors (TLRs), particularly TLR7 and TLR8, leading to an increase in the production of type I interferons and other cytokines . This mechanism could be relevant for developing immunomodulatory therapies.

- Antioxidant Properties : The furan moiety in the compound is associated with antioxidant activities, potentially reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated compounds related to or structurally similar to this compound:

- Anticancer Activity : A study on methoxyphenyl derivatives demonstrated significant anticancer properties against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Compounds with similar quinoline structures have shown promising antimicrobial activity against a range of pathogens. This suggests that our target compound may possess similar properties.

- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through the modulation of neuroinflammatory pathways .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound compared to other similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 7-Methylquinoline | Quinoline core with methyl substitution | Antimicrobial |

| 5-Methylfuran | Furan ring with methyl group | Antioxidant |

| Methoxyphenyl derivatives | Phenyl ring substituted with methoxy groups | Anticancer |

This table illustrates how the complexity of our target compound may enhance its biological activity compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.